Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane is a complex organosilicon compound characterized by its unique structure, which includes a furan ring substituted with phenyl and propan-2-yl groups, and a silicon atom bonded to dimethyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl and propan-2-yl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Silicon Incorporation: The final step involves the introduction of the silicon atom. This can be achieved through hydrosilylation reactions, where a silicon hydride reacts with the furan derivative in the presence of a catalyst, such as platinum or rhodium complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state, potentially forming silyl radicals.
Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic, basic, or catalytic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis:
Biological Studies: Research into its potential biological activity, including its interactions with biomolecules, is ongoing.
Industrial Applications: The compound is explored for its use in coatings, adhesives, and sealants, where its silicon content imparts desirable properties such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane exerts its effects involves interactions at the molecular level. The silicon atom can form strong bonds with various elements, influencing the compound’s reactivity and stability. The furan ring and its substituents contribute to the compound’s overall electronic properties, affecting its behavior in chemical reactions. Molecular targets and pathways involved in its action are subjects of ongoing research, particularly in the context of its potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl(phenyl)silane: Lacks the furan ring and additional substituents, resulting in different reactivity and applications.
Phenyl(furan-2-yl)silane: Contains a furan ring but lacks the dimethyl and propan-2-yl groups, leading to variations in chemical behavior.
Dimethyl(phenyl)[4-(propan-2-yl)furan-2-yl]silane: Similar structure but with different substitution patterns on the furan ring.
Uniqueness
Dimethyl(phenyl)[5-phenyl-4-(propan-2-yl)furan-2-yl]silane is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis, where tailored reactivity and stability are required.
Eigenschaften
CAS-Nummer |
918129-15-4 |
---|---|
Molekularformel |
C21H24OSi |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
dimethyl-phenyl-(5-phenyl-4-propan-2-ylfuran-2-yl)silane |
InChI |
InChI=1S/C21H24OSi/c1-16(2)19-15-20(22-21(19)17-11-7-5-8-12-17)23(3,4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI-Schlüssel |
ZZIOHLYJBNFAGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(OC(=C1)[Si](C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.